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Compound of Interest

Compound Name: JC-171

CAS No.: 2112809-98-8

Cat. No.: B608175

Get Quote

Abstract & Mechanistic Rationale
JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome. In the

context of Multiple Sclerosis (MS) and its animal model, EAE, the NLRP3 inflammasome acts

as a critical checkpoint. Its activation in microglia and infiltrating macrophages leads to the

cleavage of Caspase-1 and the subsequent release of IL-1β and IL-18. These cytokines are

pivotal in driving the differentiation of pathogenic Th17 cells, which traffic to the CNS and cause

demyelination.

Therapeutic Goal: Administration of JC-171 aims to block NLRP3 assembly, thereby reducing

IL-1β secretion, suppressing Th17 polarization, and preserving myelin integrity.

Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the intervention point of JC-171 within the neuroinflammatory

cascade.
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Figure 1: Mechanism of Action. JC-171 inhibits the oligomerization of the NLRP3

inflammasome, preventing the downstream cytokine storm responsible for autoimmune

neurotoxicity.

Compound Preparation & Formulation
Critical Quality Attribute: JC-171 is a hydrophobic hydroxyl-sulfonamide analogue. Improper

formulation will lead to precipitation in the peritoneal cavity, resulting in poor bioavailability and

inconsistent data.

Vehicle Formulation (Standard Solubility Optimized)
Do not use simple saline or 100% DMSO. Use the following "Co-solvent System" for

Intraperitoneal (i.p.) injection.

Component Percentage (v/v) Function

DMSO 10% Primary Solubilizer (Stock)

PEG 300 40% Co-solvent / Stabilizer

Tween 80 5% Surfactant / Emulsifier

Saline (0.9%) 45% Diluent (Isotonicity)

Preparation Protocol (Self-Validating Steps)
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Stock Solution: Dissolve neat JC-171 powder in 100% DMSO to create a 50 mg/mL stock.

Vortex until clear. Store aliquots at -20°C.

Working Solution (Daily Prep):

Step A: Take the required volume of DMSO stock.[1]

Step B: Add PEG 300 and vortex vigorously. (Solution must remain clear).

Step C: Add Tween 80 and vortex.

Step D: Slowly add warm (37°C) Saline while vortexing.

Validation: Hold the tube up to the light. If the solution is cloudy or has visible crystals,

sonicate for 5 minutes at 37°C. If it remains cloudy, do not inject; the effective dose will be

unknown.

Administration Schedule (EAE Model)
The following schedules are designed for C57BL/6 mice induced with MOG35-55 peptide.

Standard Dose: 10 mg/kg (Effective) to 20 mg/kg (High Efficacy). Route: Intraperitoneal (i.p.)

injection.[1][2][3] Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Protocol A: Prophylactic Treatment (Prevention)
Use this to study the role of NLRP3 in disease induction and T-cell priming.
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Day relative to Induction Action Details

Day 0 Induction
MOG35-55/CFA (s.c.)[4][5] +

PTX (i.p.)

Day 0 JC-171 Dose 1
Administer 1 hour after PTX

injection.

Day 1 - Day 21 Daily Dosing
Administer JC-171 (10 mg/kg,

i.p.) every 24 hours.

Day 2 PTX Boost
Administer second PTX dose

(standard EAE protocol).

Day 21+ Termination
Collect spinal cord/brain for

histology.

Protocol B: Therapeutic Treatment (Reversal)
Use this to mimic clinical intervention (treating established disease).

Day relative to Induction Action Details

Day 0 - Day 8 Monitor
No drug treatment. Monitor

weight daily.

Day 9 - 11 (Onset) Enrollment

Begin treatment when mouse

reaches Clinical Score ≥ 1.0

(Limp tail).

Onset -> End Daily Dosing
Administer JC-171 (10 mg/kg,

i.p.) every 24 hours.

Day 25 - 30 Termination
Assess demyelination and

axonal loss.

Experimental Readouts & Scoring
To validate the efficacy of JC-171, you must track the following endpoints.
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Clinical Scoring Scale
Score mice blinded to the treatment group daily at the same time (e.g., 10:00 AM).

0: No clinical signs.

1: Limp tail (loss of tone).

2: Hind limb weakness (waddling gait).

3: Complete hind limb paralysis.

4: Hind limb paralysis + Forelimb weakness.

5: Moribund or Death.

Biological Endpoints[6]
Cytokine Analysis (ELISA/qPCR): Measure IL-1β and IL-18 in spinal cord homogenates. JC-
171 treatment should significantly reduce these compared to Vehicle.

Histology: Luxol Fast Blue (LFB) staining for myelin and H&E for cellular infiltration.

Flow Cytometry: Assess the ratio of Th17 (CD4+IL-17+) vs. Treg (CD4+FoxP3+) cells in the

CNS.

Expert Tips & Troubleshooting
Solubility Check: If you observe precipitation at the injection site (white deposits upon

dissection), your vehicle formulation failed. Switch to a cyclodextrin-based vehicle (20% HP-

β-CD) if the PEG/Tween system is irritating.

Timing: NLRP3 activation peaks early (during priming) and during the effector phase (CNS

entry). Daily dosing covers both.[3] Missing doses between Day 7-14 (onset window) will

critically compromise the data.

Control Groups: Always include a Vehicle Control (Solvent only) and a Positive Control (e.g.,

Fingolimod or Dexamethasone) to validate the EAE induction batch.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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